molecular formula C6H15NO B1523994 1-Amino-3-methylpentan-3-ol CAS No. 1368876-34-9

1-Amino-3-methylpentan-3-ol

Cat. No.: B1523994
CAS No.: 1368876-34-9
M. Wt: 117.19 g/mol
InChI Key: SRGNXDJXTPZYRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with methyl acetate in a Grignard reaction using dried diethyl ether or tetrahydrofuran as a solvent . Another method includes the reaction of ethylmagnesium bromide with butanone under similar conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .

Chemical Reactions Analysis

1-Amino-3-methylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the alcohol group into a carbonyl group, forming ketones or aldehydes .

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically converts the carbonyl group back into an alcohol group .

Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted amines or amides .

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide
  • Reduction: Lithium aluminum hydride, sodium borohydride
  • Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

  • Oxidation: Ketones, aldehydes
  • Reduction: Alcohols
  • Substitution: Substituted amines, amides

Mechanism of Action

The mechanism of action of 1-Amino-3-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression .

Comparison with Similar Compounds

1-Amino-3-methylpentan-3-ol can be compared with other similar compounds, such as:

1-Amino-2-methylpropan-2-ol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups. It exhibits different reactivity and biological activity compared to this compound .

2-Amino-3-methylbutan-2-ol: Another similar compound with a different arrangement of functional groups. It has distinct chemical properties and applications .

Uniqueness: this compound is unique due to its specific chiral center and the combination of amino and hydroxyl groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

1-amino-3-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(2,8)4-5-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGNXDJXTPZYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368876-34-9
Record name 1-amino-3-methylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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